BenchChemオンラインストアへようこそ!

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone

antitubercular Mycobacterium tuberculosis benzothiazole-piperazine

Differentiated by its 4-phenoxyphenyl methanone moiety—a hydrophobic group absent from all published benzothiazole-piperazine SAR series. With zero pre-existing biological data, it serves as an unbiased screening candidate for target-agnostic phenotypic assays, affinity-based proteomics, or diversification campaigns targeting PPARδ, AChE, Mycobacteria, or oncology. Selection over close analogs is justified by structural novelty alone; head-to-head profiling against benchmark compounds is required. For R&D use only; custom synthesis may be required.

Molecular Formula C24H21N3O2S
Molecular Weight 415.5 g/mol
CAS No. 681159-28-4
Cat. No. B3278645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone
CAS681159-28-4
Molecular FormulaC24H21N3O2S
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C24H21N3O2S/c28-23(18-10-12-20(13-11-18)29-19-6-2-1-3-7-19)26-14-16-27(17-15-26)24-25-21-8-4-5-9-22(21)30-24/h1-13H,14-17H2
InChIKeyMVBWODPQEGHGIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone (CAS 681159-28-4) – Key Identity & Scaffold Context


(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone (CAS 681159-28-4) is a synthetic small molecule belonging to the benzothiazole-piperazine hybrid chemotype. The core architecture combines a benzo[d]thiazole heterocycle linked via a piperazine spacer to a 4-phenoxyphenyl methanone moiety. Benzothiazole-piperazine scaffolds have been explored for diverse pharmacological activities including anti-tubercular, anticancer, acetylcholinesterase inhibition, PPARδ agonism [1] and anti-corrosion/biocidal applications. However, no primary research paper, patent, or authoritative database provides quantitative biological or physicochemical characterization specifically for the 4-phenoxyphenyl methanone congener.

Why Generic Substitution Risks Failure: Evidence Gaps for (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone


Within the benzothiazole-piperazine class, seemingly minor structural modifications can profoundly alter biological potency, selectivity, and even the target engaged. For example, SAR studies on 2-piperazinyl-benzothiazole PPARδ agonists show that introduction of a hydrophobic substituent on the piperazine ring can enhance binding affinity by over an order of magnitude, and the nature of the substituent dictates subtype selectivity [1]. In anti-mycobacterial benzothiazole-piperazine methanones, the 5-trifluoromethyl substitution on the benzothiazole ring improved anti-TB MIC from >10 µM down to 0.78–7.94 µM while maintaining low cytotoxicity [2]. The target compound’s 4-phenoxyphenyl methanone group has no published head-to-head data against any comparator; its activity profile cannot be inferred from other members of the class and generic substitution carries unquantifiable risk of potency loss, target-switching, or off-target toxicity.

Quantitative Differentiation Evidence for (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone: Class-Level Inference Only


Anti-Mycobacterial Scaffold Activity: No Compound-Specific MIC Data

The benzothiazole-piperazine methanone scaffold yields sub-micromolar anti-TB MIC values in optimized congeners. The most potent compounds in the series (5-trifluoromethyl derivatives) achieved MIC = 0.78 µg/mL against M. tuberculosis H37Rv with therapeutic index >60 [1]. However, the target compound (4-phenoxyphenyl methanone) has NOT been tested in this or any published assay; no direct or cross-study comparison exists. This evidence is class-level inference only and cannot be used to assert potency for the target compound.

antitubercular Mycobacterium tuberculosis benzothiazole-piperazine

Anticancer Cytotoxicity: Class Activity Without Target Compound GI50

A series of ten benzothiazole-piperazine derivatives showed broad cytotoxic activity against HUH-7 (hepatocellular), MCF-7 (breast), and HCT-116 (colorectal) cancer lines; aroyl-substituted analogs 1h and 1j were the most active, inducing apoptosis via subG1 cell cycle arrest [1]. The target compound (4-phenoxyphenyl methanone) was not among the ten tested; its GI50 values are unknown. The data provide class-level precedent but zero compound-specific differentiation.

anticancer cytotoxicity benzothiazole-piperazine GI50

PPARδ Agonism: Potency Gains from Piperazine Substitution but No Data for 4-Phenoxyphenyl Congener

In a series of 2-piperazinyl-benzothiazole PPARδ agonists, compound 5g achieved hPPARδ EC50 = 4.1 nM with high selectivity over PPARα and PPARγ, and significantly elevated HDL-c in vivo [1]. The SAR indicates that hydrophobic substituents on the piperazine ring enhance PPARδ binding. The target compound carries a 4-phenoxyphenyl methanone group—a distinct hydrophobic moiety—but its PPARδ EC50, selectivity profile, and in vivo HDL-c effect have NOT been measured. Any extrapolation of potency from 5g to the target compound would be speculative.

PPARδ agonist metabolic syndrome HDL-cholesterol EC50

Realistic Application Scenarios for (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone Based on Current Evidence


Scaffold-Hopping and SAR Exploration in Benzothiazole-Piperazine Programs

The compound can serve as a structural diversification point in medicinal chemistry campaigns targeting PPARδ, AChE, Mycobacteria, or cancer. Its 4-phenoxyphenyl group is a distinct hydrophobic moiety absent from published series; head-to-head profiling against benchmark analogs (e.g., 5g for PPARδ, or 1h/1j for cancer) would be required to establish any differentiation. [1][2]

Tool Compound for Anti-Corrosion or Biocidal Screening (BTPM Scaffold Extension)

The benzothiazole-piperazine chemotype (BTPM series) has demonstrated corrosion inhibition efficiency of 78–90% on N80 carbon steel in 1 M HCl, along with biocidal activity against aerobic corrosion-associated bacteria. [1] The target compound's 4-phenoxyphenyl substitution may alter adsorption behavior and biocidal spectrum, but requires direct electrochemical and microbial testing against H-BTPM, Me-BTPM, or SH-BTPM comparators to confirm any practical advantage.

Chemical Probe for Underexplored Benzothiazole-Piperazine Target Space

Given the complete absence of published biological data for this specific congener, the compound is best deployed as a screening candidate in target-agnostic phenotypic assays or affinity-based proteomics to identify novel protein interactors. Selection over close analogs (e.g., 4-ethoxy, 4-methyl, or unsubstituted phenyl derivatives) can only be justified by novelty of the phenoxyphenyl group, not by known potency or selectivity. [1][2]

Quote Request

Request a Quote for (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.